4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid
Description
4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a benzyloxy group at position 4, a phenyl group at position 6, and a phenoxy-butanoic acid chain at position 2.
Properties
CAS No. |
651720-09-1 |
|---|---|
Molecular Formula |
C27H24N2O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[4-(4-phenyl-6-phenylmethoxypyrimidin-2-yl)phenoxy]butanoic acid |
InChI |
InChI=1S/C27H24N2O4/c30-26(31)12-7-17-32-23-15-13-22(14-16-23)27-28-24(21-10-5-2-6-11-21)18-25(29-27)33-19-20-8-3-1-4-9-20/h1-6,8-11,13-16,18H,7,12,17,19H2,(H,30,31) |
InChI Key |
STMYEYBYXOJGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes such as recrystallization and chromatography are crucial to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural components indicate significant potential in medicinal chemistry. Compounds with similar structures have been studied for various therapeutic effects, including:
- Anticancer Activity : Research suggests that pyrimidine derivatives can inhibit cancer cell proliferation. The specific interactions of 4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid with cellular targets may lead to the development of new anticancer agents.
- Anti-inflammatory Effects : The phenoxy group is known to enhance anti-inflammatory activity in related compounds. Studies have shown that similar phenoxy-containing compounds can modulate inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases.
- Antimicrobial Properties : The presence of the pyrimidine ring may confer antimicrobial properties, as many pyrimidine derivatives exhibit activity against various pathogens.
Agricultural Applications
In addition to its medicinal uses, this compound may have applications in agriculture:
- Herbicidal Activity : The structural features of 4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid may allow it to function as an herbicide. Compounds with similar configurations have been documented to disrupt plant growth through interference with hormonal pathways.
Interaction Studies
Understanding how 4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid interacts with biological macromolecules is crucial for predicting its behavior in biological systems. Interaction studies can reveal:
- Binding Affinity : Assessing how well the compound binds to target proteins can provide insights into its efficacy as a therapeutic agent.
- Mechanism of Action : Detailed studies on how the compound affects cellular processes will help elucidate its potential therapeutic mechanisms.
Mechanism of Action
The mechanism of action of 4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs within the same patent framework (EPO application referenced in ). Below is a detailed analysis:
Research Findings and Data Gaps
- Activity Data: No direct biological data (e.g., IC₅₀, binding constants) are provided in the evidence for the target compound. Compound A’s activity is tied to its spirocyclic structure, but extrapolation to the pyrimidine analog is speculative.
- Solubility and Stability: The butanoic acid chain in both compounds enhances aqueous solubility, but the benzyloxy group in the target compound may reduce metabolic stability compared to Compound A’s carbamate .
Biological Activity
4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid (CAS: 138775-51-6) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid is . The compound features a benzyloxy group, a phenyl group, and a pyrimidine core, which contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing primarily on its potential as an anti-inflammatory and anti-cancer agent.
- Anti-inflammatory Activity : The compound has shown the ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. In vitro studies indicate that it may modulate NF-kB signaling pathways, reducing inflammation markers such as TNF-alpha and IL-6.
- Antitumor Effects : Research has indicated that 4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid can induce apoptosis in cancer cells. It appears to disrupt cell cycle progression and promote cell death in tumor models, particularly in breast and colon cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Cell Cycle Arrest | G1 phase arrest in cancer cell lines |
Case Studies
-
In Vitro Study on Cancer Cell Lines :
A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with the compound resulted in significant cell death after 48 hours of exposure. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, leading to apoptosis. -
Animal Model Study :
In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers.
Research Findings
Recent findings suggest that the compound's efficacy may be enhanced when used in combination with other therapeutic agents. For instance, synergistic effects have been observed when combined with standard chemotherapeutics, leading to improved outcomes in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
